N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a heterocyclic compound featuring a chromeno-thiazole core fused to a dimethylfuran carboxamide group. This structure combines a benzopyran moiety with a thiazole ring, which is further functionalized with a furan-derived carboxamide.
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-9-7-12(10(2)22-9)16(20)19-17-18-15-11-5-3-4-6-13(11)21-8-14(15)23-17/h3-7H,8H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXOALLPSXRCFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure combining a chromene ring with a thiazole moiety and a furan carboxamide. This structural configuration is believed to contribute to its diverse biological activities.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₁₆N₂O₂S |
| CAS Number | 888411-73-2 |
Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:
- Anti-inflammatory Activity : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing the production of inflammatory mediators. This suggests potential applications in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies have shown that derivatives of chromone compounds exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and disruption of cell proliferation pathways .
- Antimicrobial Activity : The compound has been evaluated for its ability to inhibit microbial growth, indicating potential use as an antimicrobial agent.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity : The compound was tested against several cancer cell lines using the MTT assay. It demonstrated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics .
- Enzyme Inhibition : Kinetic studies revealed that the compound inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the chromene and thiazole rings can enhance or diminish biological activity. For instance:
- Substitutions at specific positions on the aromatic rings significantly affect lipophilicity and consequently the anticancer efficacy against MCF-7 and HepG-2 cell lines .
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated various derivatives of chromones for their anticancer properties. Among them, this compound exhibited promising results against multiple cancer types through apoptosis induction and cell cycle arrest mechanisms .
- Case Study on Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of compounds similar to this compound. Results showed a marked reduction in pro-inflammatory cytokines when tested in vitro using macrophage cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazole Carboxamide Class
details pyrazole carboxamide derivatives (e.g., 3a–3e ) synthesized via coupling reactions using EDCI/HOBt in DMF. These compounds share a carboxamide linkage but differ in substituents (e.g., chloro, phenyl, tolyl). Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., chloro, fluorophenyl) correlate with higher melting points (e.g., 3d: 181–183°C vs. 3c: 123–125°C), suggesting enhanced crystallinity and stability .
- Substituent bulkiness (e.g., p-tolyl in 3c) reduces reaction yields (62%) compared to simpler aryl groups (3a: 68%) due to steric hindrance during coupling .
Thiazol-2-yl Derivatives with Cardioprotective Activity
highlights N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide , a thiazole-based compound with cardioprotective efficacy surpassing Levocarnitine and Mildronate in hypoxia models. Comparisons include:
Implications: The thiazole ring is critical for bioactivity in both compounds. However, the hydrobromide salt and hydrazine group in ’s compound enhance solubility and receptor interaction, whereas the chromeno-thiazole-furan system in the query compound may prioritize membrane permeability due to lipophilic groups .
1,3,4-Thiadiazole Derivatives with Broad Bioactivity
discusses 1,3,4-thiadiazole carboxamides, such as N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides, which exhibit antimicrobial and antitumor activities. Comparisons include:
| Feature | Target Compound (Query) | 1,3,4-Thiadiazole Derivatives |
|---|---|---|
| Heterocyclic Core | Chromeno-thiazole | 1,3,4-Thiadiazole |
| Synthesis Method | Not reported in evidence | Cyclization with iodine/triethylamine |
| Bioactivity | Hypothesized (structural analogy) | Antimicrobial, antitumor |
| Structural Complexity | High (fused chromeno-thiazole) | Moderate (substituted thiadiazole) |
Key Insight: The chromeno-thiazole system in the query compound introduces steric complexity that may hinder synthesis yields compared to simpler thiadiazole derivatives (e.g., ’s compounds synthesized in 1–3 minutes). However, this complexity could enhance target specificity in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
